Cu(II)-Catalyzed Enantioselective Aldol Additions to Pyruvate Esters
In a landmark direct comparison published by Evans and co-workers, the iPr-PyBOX-derived Cu(II) complex 2a catalyzed the Mukaiyama aldol addition of silylketene acetal 3 to methyl pyruvate with 95% ee and 92% yield. Under identical conditions (THF, −78 °C, 10 mol% catalyst), the tBu-PyBOX-Cu(SbF₆)₂ complex delivered only 4% ee, while Ph-PyBOX-Cu(SbF₆)₂ gave 62% ee and Bn-PyBOX-Cu(SbF₆)₂ gave 77% ee [1]. The iPr-PyBOX-Cu(OTf)₂ catalyst gave 61% ee, highlighting that both ligand substituent and counterion critically control enantioselectivity [1].
| Evidence Dimension | Enantiomeric excess (ee) in Cu(II)-catalyzed aldol addition of silylketene acetal to methyl pyruvate |
|---|---|
| Target Compound Data | iPr-PyBOX-Cu(II): 95% ee, 92% yield (with SbF₆⁻ counterion); 61% ee (with OTf⁻ counterion) |
| Comparator Or Baseline | tBu-PyBOX-Cu(SbF₆)₂: 4% ee; Ph-PyBOX-Cu(SbF₆)₂: 62% ee; Bn-PyBOX-Cu(SbF₆)₂: 77% ee |
| Quantified Difference | iPr-PyBOX (95% ee) vs. tBu-PyBOX (4% ee): Δ = +91% ee; iPr-PyBOX (95% ee) vs. Ph-PyBOX (62% ee): Δ = +33% ee; iPr-PyBOX (95% ee) vs. Bn-PyBOX (77% ee): Δ = +18% ee |
| Conditions | Methyl pyruvate + silylketene acetal 3, 10 mol% Cu(II) catalyst, THF, −78 °C; J. Am. Chem. Soc. 1997, 119, 7893–7894 |
Why This Matters
tBu-PyBOX is essentially inactive (4% ee) in this benchmark transformation, meaning that a procurement substitution from iPr-PyBOX to tBu-PyBOX would result in near-total loss of enantioselectivity—a catastrophic failure for any asymmetric synthesis campaign.
- [1] Evans DA, Kozlowski MC, Burgey CS, MacMillan DWC. C₂-Symmetric Copper(II) Complexes as Chiral Lewis Acids. Catalytic Enantioselective Aldol Additions of Enolsilanes to Pyruvate Esters. J. Am. Chem. Soc. 1997, 119(33), 7893–7894. DOI: 10.1021/ja9715217 View Source
